2-(1-Amino-2-hydroxyethyl)-6-bromophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-6-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2 |
InChI Key |
YQNUKWBOXOLUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Amino 2 Hydroxyethyl 6 Bromophenol and Analogues
Retrosynthetic Analysis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, readily available starting materials. The primary disconnections can be made at the carbon-carbon and carbon-nitrogen bonds of the amino alcohol side chain.
A logical retrosynthetic approach would involve the disconnection of the C-N bond, leading to a 2-hydroxy-1-(2-bromo-6-hydroxyphenyl)ethanone precursor. This ketone can be further simplified by disconnecting the C-C bond between the carbonyl group and the aromatic ring, which points towards a Friedel-Crafts acylation of a suitably protected 2-bromophenol (B46759) derivative.
Alternatively, a disconnection strategy focusing on the entire amino alcohol side chain suggests its formation from a 2-bromo-6-hydroxyphenyloxirane (an epoxide). This epoxide intermediate could be synthesized from 2-bromo-6-hydroxybenzaldehyde. The aldehyde itself can be traced back to 2-bromophenol through formylation. This latter approach is often advantageous for controlling stereochemistry.
Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various classical and modern organic chemistry methods. These routes strategically combine the formation of the brominated phenol (B47542) core with the introduction of the amino alcohol side chain.
Phenol Bromination Strategies
The regioselective bromination of phenol to obtain the desired ortho-bromo isomer is a critical first step. Direct bromination of phenol typically yields a mixture of ortho and para isomers, with the para isomer being the major product under many conditions. orgsyn.org To achieve ortho-selectivity, several strategies can be employed:
Directed Ortho Bromination: Utilizing a directing group can favor bromination at the ortho position. For instance, the sulfonation of phenol to form phenolsulfonic acid, followed by bromination and subsequent desulfonation, can yield o-bromophenol. orgsyn.org
High-Temperature Bromination: Performing the bromination at elevated temperatures can increase the yield of the ortho isomer, although this may also lead to the formation of polybrominated products. google.com
Isomerization: Heating p-bromophenol in the presence of an acidic catalyst can induce isomerization to o-bromophenol. google.com
| Strategy | Reagents/Conditions | Outcome |
| Directed Ortho Bromination | 1. H₂SO₄, heat; 2. Br₂, NaOH; 3. H₂SO₄, steam distillation | Formation of o-bromophenol orgsyn.org |
| High-Temperature Bromination | Br₂, high temperature | Increased yield of o-bromophenol google.com |
| Isomerization | p-bromophenol, acidic catalyst, heat | Conversion to o-bromophenol google.com |
Aminoalcohol Side Chain Introduction Methods
Once the 2-bromophenol core is obtained, the amino alcohol side chain can be introduced through several methods:
From an α-haloketone: Acylation of 2-bromophenol (or a protected derivative) with a suitable acyl halide, followed by α-bromination, yields an α-bromo ketone. Subsequent reduction of the ketone and nucleophilic substitution of the bromine with an amine or ammonia (B1221849) affords the amino alcohol.
Via an Epoxide Intermediate: A highly effective method involves the formylation of 2-bromophenol to give 2-bromo-6-hydroxybenzaldehyde. Reaction with a Wittig reagent or a Corey-Chaykovsky reagent can form the corresponding epoxide. Ring-opening of this epoxide with ammonia or a protected amine derivative then yields the desired amino alcohol. rroij.comorganic-chemistry.org This method is particularly useful for stereoselective synthesis.
| Method | Key Intermediates | Key Reactions |
| From an α-haloketone | 2-bromo-1-(2-bromo-6-hydroxyphenyl)ethanone | Friedel-Crafts acylation, α-bromination, reduction, nucleophilic substitution |
| Via an Epoxide Intermediate | 2-bromo-6-hydroxyphenyloxirane | Formylation, epoxidation, epoxide ring-opening rroij.comorganic-chemistry.org |
Stereoselective Synthesis Approaches
The presence of a chiral center in the amino alcohol side chain necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of this compound.
Chiral Reduction: The asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(2-bromo-6-hydroxyphenyl)ethanone, using chiral reducing agents (e.g., borane (B79455) complexes with chiral oxazaborolidines) can provide one enantiomer in excess.
Asymmetric Epoxidation and Ring-Opening: If proceeding through an epoxide intermediate, the use of asymmetric epoxidation techniques (e.g., Sharpless epoxidation of an allylic alcohol precursor) can establish the stereocenter. Subsequent regioselective and stereospecific ring-opening of the chiral epoxide with an amine nucleophile will yield the enantiopure amino alcohol.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or another functional group can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed in a later step. nih.gov
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, increased yields, and cleaner reactions. In the context of synthesizing this compound and its analogs, microwave assistance can be particularly beneficial for the epoxide ring-opening step. emich.eduemich.edu The aminolysis of epoxides with amines under microwave irradiation can proceed rapidly and efficiently, often without the need for a catalyst. researchgate.net This technique is especially advantageous for sterically hindered epoxides or less reactive amines. emich.edu
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for derivatization and functionalization, allowing for the synthesis of a diverse library of related compounds.
N-Functionalization: The primary amino group is a key site for modifications. It can be readily acylated with acyl chlorides or anhydrides to form amides. google.com Reductive amination with aldehydes or ketones can yield secondary or tertiary amines. The amine can also be converted to a diazonium salt, which can then undergo a variety of transformations. libretexts.org
O-Functionalization: The phenolic and alcoholic hydroxyl groups can be alkylated to form ethers or acylated to form esters. libretexts.org These modifications can alter the solubility and electronic properties of the molecule.
Aromatic Ring Functionalization: The bromine atom on the aromatic ring is a versatile handle for further functionalization. It can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents onto the aromatic core.
| Functional Group | Derivatization Reaction | Resulting Functional Group |
| Amino Group | Acylation | Amide |
| Amino Group | Reductive Amination | Secondary/Tertiary Amine |
| Hydroxyl Groups | Alkylation | Ether |
| Hydroxyl Groups | Acylation | Ester |
| Bromo Group | Suzuki Coupling | Aryl/Alkyl |
| Bromo Group | Buchwald-Hartwig Amination | Aryl/Alkyl Amine |
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for chemical derivatization, influencing the compound's acidity, solubility, and interaction with biological targets. Common modifications involve etherification and esterification reactions.
Etherification: The formation of an ether linkage can be achieved by reacting the phenol with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction introduces an alkoxy group, which can alter the lipophilicity and metabolic stability of the molecule. For instance, methylation using methyl iodide or dimethyl sulfate (B86663) would yield 2-(1-amino-2-hydroxyethyl)-6-bromo-1-methoxybenzene.
Esterification: Acylation of the phenolic hydroxyl group with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the formation of corresponding esters. These esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active phenolic compound.
| Reaction Type | Reagents | Product Type | Potential Outcome |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenolic Ether | Increased lipophilicity, altered metabolic profile |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenolic Ester | Prodrug potential, modified solubility |
Manipulation of the Amino Group
The primary amino group is a key nucleophilic center, allowing for a wide range of chemical transformations to modulate the compound's basicity and biological activity.
Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides. This transformation can influence the compound's ability to act as a hydrogen bond donor and can introduce a variety of substituents.
Alkylation: The amino group can be alkylated using alkyl halides. Mono- or di-alkylation can be controlled by stoichiometry and reaction conditions. N-alkylation can significantly impact the compound's pharmacological profile.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, leads to the formation of secondary or tertiary amines. This method is highly versatile for introducing a wide array of substituents.
| Reaction Type | Reagents | Product Type | Potential Outcome |
| Acylation | Acyl chloride or anhydride (B1165640) | Amide | Altered hydrogen bonding, introduction of new functional groups |
| Alkylation | Alkyl halide | Secondary or Tertiary Amine | Modified basicity and pharmacological activity |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | Introduction of diverse substituents |
Diversification at the Hydroxyethyl (B10761427) Moiety
The primary alcohol of the hydroxyethyl side chain offers another point for structural diversification.
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) can oxidize the alcohol to an aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) can lead to the carboxylic acid.
Esterification and Etherification: Similar to the phenolic hydroxyl group, the primary alcohol can undergo esterification and etherification to introduce new functional groups and modify the compound's physicochemical properties.
| Reaction Type | Reagents | Product Type | Potential Outcome |
| Oxidation | PCC | Aldehyde | Introduction of an electrophilic center |
| Oxidation | KMnO₄ | Carboxylic Acid | Increased polarity and acidity |
| Esterification | Acyl chloride | Ester | Modified polarity and potential for prodrugs |
| Etherification | Alkyl halide, Base | Ether | Altered lipophilicity |
Introduction of Heterocyclic Moieties
The presence of both an amino and a hydroxyl group in a 1,2-relationship on the side chain facilitates the formation of heterocyclic rings. These rings can constrain the conformation of the side chain and introduce new interaction points with biological targets.
Oxazoline Formation: Cyclization can be promoted by reacting the compound with an appropriate electrophile. For instance, treatment with phosgene (B1210022) or its equivalents can lead to the formation of an oxazolidinone ring. Alternatively, reaction with an aldehyde or ketone can yield an oxazolidine.
Other Heterocycles: A variety of other heterocyclic systems can be constructed depending on the chosen reagents and reaction conditions, offering a rich avenue for structural diversification. The synthesis of heterocyclic compounds is a broad field, with many methods applicable to the amino alcohol functionality present in the target molecule. derpharmachemica.commdpi.comnih.gov
| Heterocycle | General Method | Potential Reagents |
| Oxazolidinone | Cyclization with a carbonyl equivalent | Phosgene, Triphosgene |
| Oxazolidine | Condensation with an aldehyde or ketone | Formaldehyde, Acetone |
Precursor Chemistry and Intermediate Reactions
The synthesis of this compound relies on the preparation of key precursors that contain the necessary functional groups and substitution patterns.
Synthesis of Key Brominated Phenolic Intermediates
The regioselective bromination of phenols is a critical step in preparing the necessary starting materials. The position of the bromine atom significantly influences the subsequent reactions and the final properties of the molecule.
Electrophilic Bromination: Phenols are activated towards electrophilic aromatic substitution, and bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity (ortho vs. para) can be influenced by the solvent, temperature, and the presence of other substituents on the aromatic ring. chemistryviews.org For the synthesis of the target compound, a phenol with a pre-existing ortho-substituent that can be converted to the amino-hydroxyethyl group would be brominated.
Directed Ortho-Metalation: This strategy involves the use of a directing group to achieve selective ortho-bromination. The directing group, often a protected hydroxyl or an ether, facilitates lithiation or other metalation at the adjacent position, followed by quenching with an electrophilic bromine source.
| Intermediate | Synthetic Approach | Key Reagents | Reference |
| 2-Bromo-6-substituted phenol | Electrophilic Bromination | NBS, Br₂ | chemistryviews.org |
| 2-Bromo-6-substituted phenol | Directed Ortho-Metalation | n-BuLi, Electrophilic Bromine Source | N/A |
Preparation of Aminoethyl Alcohol Precursors
The 1-amino-2-hydroxyethyl side chain is a common motif in many biologically active molecules. Its synthesis can be achieved through several established routes.
From α-Haloketones: A common approach involves the reaction of an α-bromoacetophenone derivative with an amine source, followed by reduction of the resulting aminoketone. The reduction step can be performed stereoselectively to obtain a specific enantiomer.
From Epoxides: The ring-opening of a suitably substituted styrene (B11656) oxide with an amine is another effective method for preparing 2-amino-1-phenylethanol (B123470) derivatives. chemicalbook.com
Reductive Amination of α-Hydroxy Ketones: An α-hydroxy acetophenone (B1666503) derivative can undergo reductive amination with ammonia or a primary amine to directly install the amino group.
| Precursor Type | Synthetic Method | Typical Starting Materials | Reference |
| 2-Amino-1-phenylethanol derivative | From α-Haloketone | α-Bromoacetophenone, Amine | N/A |
| 2-Amino-1-phenylethanol derivative | From Epoxide | Styrene oxide, Amine | chemicalbook.com |
| 2-Amino-1-phenylethanol derivative | Reductive Amination | α-Hydroxy acetophenone, Ammonia | N/A |
Advanced Spectroscopic and Structural Characterization of 2 1 Amino 2 Hydroxyethyl 6 Bromophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H or ¹³C NMR data for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol has been found in the searched scientific literature. Therefore, a detailed spectral analysis for structural elucidation cannot be performed.
¹H and ¹³C NMR Spectral Analysis for Structural Elucidation
Specific chemical shifts, coupling constants, and multiplicity for the protons and carbons of this compound are not available.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Conformational Studies
There are no published studies utilizing 2D NMR techniques such as COSY, HMQC, HMBC, or NOESY for the conformational analysis of this compound.
Mass Spectrometry (MS) Analysis
Detailed experimental mass spectrometry data for this compound is not available.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
While the molecular formula is known to be C₈H₁₀BrNO₂, nih.gov no high-resolution mass spectrometry data has been found to experimentally confirm this.
Fragmentation Pattern Analysis for Structural Confirmation
Without experimental mass spectra, an analysis of the fragmentation pattern for this compound cannot be conducted.
X-ray Crystallography and Solid-State Structural Investigations
No published X-ray crystallographic data for this compound could be located. Therefore, information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. For this compound, this technique would provide precise information on bond lengths, bond angles, and torsion angles. A key aspect of this analysis would be the determination of the absolute configuration of the chiral center at the carbon atom bearing the amino and hydroxyethyl (B10761427) groups. This is typically achieved by analyzing the anomalous dispersion of the X-rays, often aided by the presence of a heavy atom like bromine in the structure. The resulting data would unambiguously assign the stereochemistry as either (R) or (S).
Furthermore, the analysis would reveal the preferred conformation of the molecule in the solid state. This includes the orientation of the hydroxyethyl side chain relative to the bromophenol ring and the rotational arrangement of the amino and hydroxyl groups.
A representative data table for such an analysis would include:
| Parameter | Value |
| Chemical Formula | C₈H₁₀BrNO₂ |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absolute Configuration | Data not available |
Intermolecular Interactions and Crystal Packing Motifs
The data from single-crystal X-ray diffraction also elucidates the intermolecular interactions that govern the crystal packing. For this compound, the presence of amino (-NH₂), hydroxyl (-OH), and phenolic hydroxyl groups suggests a high potential for hydrogen bonding. The analysis would identify specific hydrogen bond donors and acceptors, and characterize these bonds by their lengths and angles.
Common hydrogen bonding motifs could include chains or sheets of molecules linked together. Additionally, other non-covalent interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, would be identified. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.
A summary of potential intermolecular interactions would be presented in a table:
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | Data not available | Data not available | Data not available | Data not available |
| π-π Stacking | Data not available | Data not available | Data not available | Data not available |
| Halogen Bond | Data not available | Data not available | Data not available | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would be expected in a similar region, typically as two distinct peaks for the symmetric and asymmetric stretches. C-H stretching vibrations of the aromatic ring and the ethyl side chain would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the hydroxyl groups and the C-N stretching of the amino group would be found in the fingerprint region (below 1500 cm⁻¹), as would the C-Br stretching vibration, typically at lower wavenumbers.
A table of expected IR absorption bands would be as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Broad | O-H stretch |
| Data not available | Medium | N-H stretch |
| Data not available | Medium | Aromatic C-H stretch |
| Data not available | Strong | Aliphatic C-H stretch |
| Data not available | Medium | Aromatic C=C stretch |
| Data not available | Strong | C-O stretch |
| Data not available | Medium | C-N stretch |
| Data not available | Medium-Weak | C-Br stretch |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. Since this compound possesses a stereocenter, it is optically active and would produce a CD spectrum. This spectrum arises from the differential absorption of left and right circularly polarized light by the molecule.
The CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the bromophenol ring. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration and the conformation of the molecule. Theoretical calculations could be used in conjunction with the experimental CD spectrum to confirm the absolute configuration determined by X-ray diffraction. This provides a valuable method for chiral analysis, especially for determining the enantiomeric purity of a sample.
The results would be summarized in a data table:
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Assignment |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Computational and Theoretical Chemistry Studies of 2 1 Amino 2 Hydroxyethyl 6 Bromophenol
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-(1-Amino-2-hydroxyethyl)-6-bromophenol, this would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis would reveal details about the distribution of electrons within the molecule, influencing its polarity and reactivity.
Molecular Orbital Theory (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov
Table 1: Hypothetical HOMO-LUMO Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | (Data not available) |
| LUMO Energy | (Data not available) |
| HOMO-LUMO Gap | (Data not available) |
Note: This table is for illustrative purposes only. The values would need to be determined through specific quantum chemical calculations.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms and the bromine atom, with positive potential near the hydrogen atoms of the hydroxyl and amino groups.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their movements and interactions with their environment. mdpi.com
Conformational Analysis and Flexibility
Due to the presence of several single bonds, the side chain of this compound can adopt various spatial arrangements or conformations. frontiersin.org Conformational analysis through MD simulations would identify the most stable conformers and the energy barriers between them, providing a picture of the molecule's flexibility. frontiersin.org This is particularly important for understanding how the molecule might interact with biological receptors.
Solvent Interaction Dynamics
MD simulations can also model how a molecule interacts with solvent molecules, such as water. These simulations would reveal details about the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding water molecules. Understanding these interactions is crucial for predicting the solubility and behavior of the compound in an aqueous environment.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as this compound, might interact with a biological target.
Prediction of Binding Modes and Affinities with Biological Targets
Currently, there are no publicly available research articles or datasets detailing molecular docking studies performed with this compound. Consequently, information regarding its potential biological targets, predicted binding modes, and binding affinities (often expressed as binding energy or Ki values) is not available. Without such studies, it is not possible to create a data table summarizing these predictive interactions.
Identification of Key Interacting Residues (Hydrogen Bonding, Halogen Bonding, π-π Interactions)
The analysis of ligand-protein interactions identifies the specific amino acid residues within a target's binding site that are crucial for molecular recognition. These interactions can include hydrogen bonds, halogen bonds (where the bromine atom of the compound could play a significant role), and π-π stacking interactions with aromatic residues. As no specific ligand-protein interaction modeling for this compound has been published, a summary of key interacting residues and the nature of their interactions cannot be compiled.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target to design new ligands. Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown and instead uses knowledge of other molecules that bind to the target.
There is no evidence in the current body of scientific literature to suggest that this compound has been the subject of or utilized in either SBDD or LBDD campaigns. Such research would typically involve iterative cycles of design, synthesis, and testing, guided by computational models, none of which have been reported for this compound.
Structure Activity Relationship Sar Investigations of 2 1 Amino 2 Hydroxyethyl 6 Bromophenol Analogues
Impact of Bromine Position and Substitution on Biological Interactions
The presence and position of bromine on the phenolic ring are significant determinants of the biological activity of bromophenol compounds. Bromination can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with receptors or enzymes. mdpi.com
Research on various bromophenols isolated from marine algae has consistently shown that the degree and location of bromine substitution significantly affect their biological profiles, including antimicrobial, antioxidant, and anticancer activities. nih.gov The substitution of bromine atoms on the phenolic ring leads to a diverse array of derivatives with distinct chemical and physical properties, such as solubility and reactivity. mdpi.com This variability is a key factor in their range of biological functions. For instance, studies on other brominated heterocyclic compounds have shown that while the bromine atom is important, it is not always essential for bioactivity and can be replaced by other groups, such as various alkyl groups, to modulate activity. nih.gov
The position of the bromine atom can dramatically alter the efficacy of the compound. A comparative study on a series of bromophenol derivatives demonstrated that moving a bromo group from one position to another on the aromatic ring could lead to a significant change in inhibitory potency against certain enzymes. mdpi.com For example, binding a bromo group to the 4th position of one compound resulted in a 1.37-fold increase in inhibition efficiency against human carbonic anhydrase I (hCA I). mdpi.com This highlights the sensitivity of the biological target to the specific placement of the halogen. Increased lipophilicity conferred by bromine substitution is also a critical factor, affecting how the molecule traverses biological membranes and accesses its target site. mdpi.comresearchgate.net
Table 1: Effect of Bromine Substitution on Enzyme Inhibition
| Compound | Substitution Pattern | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|---|
| Analogue A | 4-Bromo | hCA I | 9.35 ± 1.88 nM |
| Analogue B | 3-Bromo (relative to Analogue A) | hCA I | 12.80 ± 0.52 nM |
Data derived from a study on bromophenol derivatives, illustrating the impact of bromine position on inhibitory activity. mdpi.com
Role of the Amino Group in Modulating Receptor or Enzyme Binding
The amino group in the 2-(1-Amino-2-hydroxyethyl)-6-bromophenol structure is a key functional group for establishing interactions with biological targets. As a primary amine, it is typically protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with negatively charged or polar residues, such as aspartate or glutamate, in a receptor's binding pocket.
Studies on structurally related 2-amino-1-phenylethanol (B123470) derivatives, which share the same core side chain, have established their role as beta-adrenergic agonists. drugbank.com The amino group is crucial for anchoring these ligands into the adrenergic receptor binding site. Similarly, research into amino acid-sensing taste receptors has demonstrated that both the α-carboxy and the amino group are essential for recognition. plos.org While minor modifications to the amino group can sometimes be tolerated, they often lead to a reduction in binding affinity, underscoring the group's importance. plos.org
The interaction of the amino group is often highly specific. In many receptors, this group forms a pivotal interaction that orients the rest of the molecule for optimal binding. For instance, in G protein-coupled receptors (GPCRs), the charged amino group frequently interacts with a conserved acidic residue. The precise positioning of this interaction is critical for receptor activation.
Influence of the Hydroxyethyl (B10761427) Moiety on Molecular Recognition and Interactions
The hydroxyethyl moiety, specifically the β-hydroxyl group, is another critical component for molecular recognition and binding. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with amino acid residues like glutamate, aspartate, and asparagine within a binding site. nih.gov
In the context of phenylethanolamines like noradrenaline, the β-hydroxyl group is known to interact directly with key residues in the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT). nih.gov Molecular modeling and structural studies have shown that this hydroxyl group forms direct hydrogen bonds with residues like Glu219 and water-mediated contacts with Asp267 and Asn39 in the hPNMT active site. nih.gov The absence or modification of this group often leads to a significant loss of affinity and activity, confirming its essential role in anchoring the ligand and ensuring correct orientation for biological effect.
The flexible ethyl chain allows the molecule to adopt an extended conformation, wedging the aromatic ring into a pocket between hydrophobic residues while positioning the key interacting groups (amino and hydroxyl) for optimal contact with the receptor or enzyme. nih.gov The combination of the hydroxyl and amino groups on the ethyl side chain creates a potent pharmacophore common in many biologically active molecules, including bronchodilators. vulcanchem.com
Stereochemical Effects on Biological Activity
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Stereochemistry often has a profound impact on pharmacological activity because biological targets, such as receptors and enzymes, are themselves chiral and will preferentially interact with one enantiomer over the other.
For molecules with a 1-amino-2-hydroxyethyl side chain, the carbon atom to which the amino group is attached (the α-carbon) is a chiral center. This gives rise to (R)- and (S)-enantiomers. It is well-established that the biological activity of such compounds is highly stereospecific. For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov The other diastereoisomers were largely inactive, suggesting that the biological target, and potentially the cellular uptake mechanism, is highly selective for a single stereoisomer. nih.gov
This stereoselectivity arises from the three-dimensional arrangement of atoms. One enantiomer may be able to form multiple high-affinity interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the binding site, while its mirror image cannot achieve the same optimal fit, resulting in weaker binding and lower or no activity. This principle is fundamental in drug design, where often only one enantiomer contains the desired therapeutic activity while the other may be inactive or even cause unwanted side effects.
Table 2: Influence of Stereochemistry on Antimalarial Activity
| Compound | Stereochemistry | Activity (IC50 vs. P. falciparum D10) |
|---|---|---|
| Isomer 1 | (5S, αS) | 0.98 ± 0.05 µM |
| Isomer 2 | (5R, αR) | ~10-fold less potent than Isomer 1 |
| Isomer 3 | Diastereoisomer | > 15 µM (inactive) |
Data adapted from a study on 3-Br-acivicin derivatives, demonstrating the critical role of stereochemistry for biological effect. nih.gov
Phenolic Hydroxyl Group Importance in Molecular Interactions
The phenolic hydroxyl (-OH) group is a versatile functional group that significantly contributes to the binding affinity of the molecule. It can act as a hydrogen bond donor and, to a lesser extent, an acceptor, enabling it to form strong, specific interactions with polar amino acid residues in a protein's binding pocket. nih.gov
The importance of the phenolic hydroxyl group is well-documented across a wide range of biologically active phenolic compounds. The presence of hydroxyl groups on an aromatic ring generally enhances binding capacity and inhibitory activity against enzymes. nih.gov In some cases, the spatial arrangement and number of hydroxyl groups are critical. For example, phenolic compounds with two hydroxyl groups in the ortho-position (a catechol group) are often better antioxidants and can form stronger interactions than those with a single hydroxyl group. encyclopedia.pub
No Scientific Data Available for the Biological Interactions of this compound
Despite a comprehensive search of scientific databases and literature, no specific studies detailing the molecular mechanisms of biological interaction for the chemical compound this compound were identified. Consequently, the generation of an article based on the provided outline focusing on its enzyme modulation and protein antagonism is not possible at this time.
Extensive searches were conducted to locate research pertaining to the effects of this compound on several key biological targets. These included inquiries into its potential as an inhibitor of cholinesterases (AChE and BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and thrombin. Further investigations sought to find evidence of its modulatory effects on glycogen (B147801) synthase kinase-3β (GSK-3β), its ability to activate AMP-activated protein kinase (AMPK), and its potential antagonism of the anti-apoptotic Bcl-2 protein.
The search results did not yield any published research, clinical trials, or preliminary studies that have investigated these specific interactions for this compound. While the broader class of bromophenols has been a subject of scientific interest for various biological activities, the specific compound appears to be uncharacterized in the context of the requested molecular mechanisms.
Therefore, without any available data on its inhibitory concentrations (IC50), inhibition constants (Ki), mechanisms of action, or binding interactions with the specified targets, the creation of a scientifically accurate and informative article as per the requested detailed outline cannot be fulfilled.
Molecular Mechanisms of Biological Interaction for 2 1 Amino 2 Hydroxyethyl 6 Bromophenol
Enzyme Modulation Studies
Bromoperoxidase-Mediated Biosynthesis and Role in Marine Organisms
Bromophenols, including structures related to 2-(1-Amino-2-hydroxyethyl)-6-bromophenol, are recognized as common secondary metabolites produced by various marine organisms, particularly red, brown, and green algae. nih.govmdpi.com The biosynthesis of these compounds is a complex enzymatic process occurring in the marine environment.
The key enzyme responsible for the initial step of incorporating bromine into organic molecules is bromoperoxidase. nih.goviwaponline.com This enzyme utilizes the high concentration of bromide ions (approximately 0.65 mg/kg) present in seawater. nih.gov The biosynthesis process is dependent on the presence of bromoperoxidase, hydrogen peroxide, and bromide. nih.govmdpi.com The green marine alga Ulva lactuca, for instance, contains a bromoperoxidase that can convert precursor compounds like phenol (B47542), 4-hydroxybenzoic acid, and 4-hydroxybenzyl alcohol into bromophenols. iwaponline.com The activity of this enzyme and the resulting bromophenol content can exhibit seasonal variations, with higher productivity observed in the summer months. iwaponline.com
The ecological function of bromophenols is primarily understood as a form of chemical defense. nih.govmdpi.comnih.govresearchgate.netsciforum.netmdpi.com These compounds can act as deterrents against consumption by marine herbivores and prevent the settlement of other organisms, a process known as antifouling. mdpi.comnih.gov For example, bromoform (B151600) produced by the red alga Corallina pilulifera plays a role in eliminating epiphytic microalgae from its surface. researchgate.net This defensive role is crucial for the survival and competitive advantage of the producing organism within its marine ecosystem. researchgate.netsciforum.netmdpi.com
| Component | Role | Source/Context |
|---|---|---|
| Bromoperoxidase | Enzyme catalyst | Isolated from marine algae (e.g., Ulva lactuca, Corallina pilulifera) iwaponline.comudel.edu |
| Bromide (Br-) | Halogen source | Naturally present in seawater nih.gov |
| Hydrogen Peroxide (H₂O₂) | Oxidizing agent | Co-factor for the enzymatic reaction nih.govmdpi.com |
| Phenolic Precursors | Substrate | Simple phenols and hydroxylated benzoic acids/alcohols iwaponline.com |
Receptor Ligand Interactions
Cholecystokinin 2 Receptor (CCK2R) Antagonism and Binding Specificity
A comprehensive review of scientific literature did not yield specific research findings on the interaction between this compound and the Cholecystokinin 2 Receptor (CCK2R). While studies have demonstrated that other, more complex bromophenols isolated from marine red algae can act as potent CCK2R antagonists, specific binding data and functional responses for this compound are not available. imrpress.comimrpress.com
Beta-2 Adrenergic Receptor Agonism/Antagonism
There is no specific information available in the reviewed scientific literature detailing the agonistic or antagonistic activity of this compound at the Beta-2 Adrenergic Receptor. The core structure of the compound is a phenylethanolamine, a class of molecules known to interact with adrenergic receptors. nih.govwikipedia.org However, studies specifically evaluating the 6-bromo substituted variant and its binding affinity or functional effect on the Beta-2 Adrenergic Receptor have not been identified.
Toll-like Receptor 2 (TLR2) Ligand Binding and Functional Response
Following a thorough search of available literature, no studies were found that investigate the binding of this compound to Toll-like Receptor 2 (TLR2) or its subsequent functional response. Research on TLR2 ligands has identified a wide range of molecules, primarily of microbial origin such as lipoproteins and peptidoglycan, that interact with this receptor, but bromophenols are not among the currently documented ligands. invivogen.comnih.gov
Analytical and Bioanalytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantitative analysis of "2-(1-Amino-2-hydroxyethyl)-6-bromophenol" from complex mixtures, ensuring purity assessment and accurate concentration measurement.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds. Given the structure of "this compound," reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; the retention of the analyte is primarily driven by hydrophobic interactions. wikipedia.orgnih.govhawach.com
A typical method would employ a C18 column, which provides excellent retention for aromatic and moderately polar compounds. nih.govresearchgate.netphenomenex.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer controls the pH, which is critical as it influences the ionization state of the primary amine and phenolic hydroxyl group, thereby affecting retention time and peak shape. Isocratic elution can be used for simple mixtures, while gradient elution is preferred for more complex samples to ensure adequate separation from impurities or other components. akjournals.comoup.com
Detection is commonly achieved using a UV-Vis detector, as the benzene (B151609) ring in the molecule is a strong chromophore. Based on the UV absorption spectra of similar phenolic compounds, a detection wavelength in the range of 275-285 nm would be appropriate for sensitive detection. sielc.comsielc.comdocbrown.info
Method validation for quantitative analysis would involve assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).
Interactive Data Table: Example HPLC Method Parameters and Validation Data
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Potassium Phosphate (pH 3.5) B: Acetonitrile |
| Elution Mode | Gradient: 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Retention Time | Approx. 8.5 min |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Note: This data is illustrative and represents typical values for HPLC analysis of a compound with this structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, "this compound" is a polar molecule with active hydrogen atoms in its hydroxyl and amino groups, making it non-volatile and prone to thermal degradation at temperatures typical for GC analysis. colostate.edu Therefore, a crucial step of derivatization is required to make it amenable to GC-MS analysis. chromtech.comyoutube.comgcms.czjfda-online.com
Derivatization chemically modifies the polar functional groups, replacing the active hydrogens with nonpolar moieties. This process increases the compound's volatility and thermal stability while often improving chromatographic peak shape. researchgate.net
Common derivatization approaches for this compound would include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl and amino groups to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netresearchgate.net
Acylation: Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) react with the amine and hydroxyl groups to form acetyl or trifluoroacetyl derivatives, respectively. nih.gov
Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., DB-5ms or HP-5ms) and detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification.
Interactive Data Table: GC-MS Derivatization and Analysis Parameters
| Parameter | Silylation (TMS Derivative) | Acylation (TFA Derivative) |
| Derivatizing Agent | BSTFA with 1% TMCS | Trifluoroacetic Anhydride (TFAA) |
| Reaction Conditions | 70°C for 30 minutes | 60°C for 20 minutes |
| GC Column | 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5ms) | 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium | Helium |
| Injection Mode | Splitless | Splitless |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | 120°C (1 min), ramp to 290°C at 20°C/min |
| Ionization Mode | Electron Ionization (EI, 70 eV) | Electron Ionization (EI, 70 eV) |
| Key Mass Fragments | Fragments corresponding to the loss of TMS groups and benzyl (B1604629) cleavage | Fragments showing loss of TFA groups and characteristic aromatic patterns |
Note: This data is illustrative and represents typical parameters for GC-MS analysis of a derivatized polar compound.
Spectrophotometric and Fluorometric Assays for Biological Activity Profiling
For rapid screening and profiling of biological activity in a research setting, spectrophotometric and fluorometric assays can be employed. These methods are typically less specific than chromatography but offer high throughput and sensitivity.
The phenolic group can be quantified using the Folin-Ciocalteu reagent. ijset.inacs.org This reagent contains phosphomolybdate and phosphotungstate, which are reduced by the phenolic hydroxyl group under alkaline conditions, resulting in the formation of a blue-colored complex that can be measured spectrophotometrically, typically around 765 nm. redalyc.orgacs.org While this assay is not specific to a single compound, it is a well-established method for determining total phenolic content. researchgate.net
The primary amine group offers a target for highly sensitive fluorometric assays. Reagents such as o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) react specifically with primary amines in the presence of a thiol to produce highly fluorescent isoindole or pyrrolinone derivatives, respectively. nih.govlibretexts.orgpnas.orgacs.org These derivatives can be excited at specific wavelengths (e.g., ~340-390 nm) and their emission measured at higher wavelengths (e.g., ~455-475 nm). profoldin.comthermofisher.com These assays are advantageous due to their speed, low detection limits (often in the picomole range), and the fact that the reagents themselves are often non-fluorescent, leading to low background signals. pnas.org
Interactive Data Table: Spectroscopic Assay Methodologies
| Assay Type | Target Functional Group | Reagent | Detection Principle | Wavelength (nm) |
| Spectrophotometry | Phenolic Hydroxyl | Folin-Ciocalteu | Colorimetric (Absorbance) | ~765 |
| Fluorometry | Primary Amine | o-Phthalaldehyde (OPA) | Fluorogenic (Emission) | Ex: 340 / Em: 455 |
| Fluorometry | Primary Amine | Fluorescamine | Fluorogenic (Emission) | Ex: 390 / Em: 475 |
Note: Wavelengths can vary slightly depending on the solvent and specific reaction conditions.
Method Development for Detection in Biological Matrices (for research purposes, not diagnostics)
Detecting "this compound" in complex biological matrices like plasma, urine, or tissue homogenates for research applications requires a robust sample preparation protocol to remove interfering substances such as proteins, lipids, and salts. The goal is to isolate the analyte and concentrate it to a level suitable for instrumental analysis. nih.govnih.gov
The development of such a method typically begins with an extraction step.
Protein Precipitation: For plasma or serum samples, initial deproteinization is often necessary. This can be achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid.
Liquid-Liquid Extraction (LLE): LLE is a common technique where the sample is mixed with an immiscible organic solvent. mdpi.com By adjusting the pH of the aqueous sample, the charge state of the analyte can be manipulated to favor its partitioning into the organic layer. For this compound, keeping the pH slightly basic would neutralize the phenolic group while maintaining the amine in a less protonated state, potentially aiding extraction into a moderately polar solvent like ethyl acetate.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE. mdpi.com A reversed-phase SPE cartridge (e.g., C18) could be used. The sample would be loaded under aqueous conditions, where the compound retains onto the sorbent. Interfering salts and polar molecules are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile. This not only cleans the sample but also concentrates the analyte.
Following extraction, the sample can be analyzed by HPLC-UV or, for higher sensitivity and specificity, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For GC-MS analysis, the dried extract would need to be derivatized as described in section 7.1.2. Method development would involve optimizing extraction recovery, minimizing matrix effects, and ensuring the method is reproducible and sensitive enough for the intended research application.
Future Research Directions and Unexplored Avenues for 2 1 Amino 2 Hydroxyethyl 6 Bromophenol
Discovery of Novel Biological Targets
The journey to understanding the full potential of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol begins with identifying its biological targets. The presence of a bromophenol structure, a common feature in many marine natural products with potent biological activities, suggests that this compound could interact with a variety of proteins and enzymes.
Future research should focus on unbiased screening approaches to identify these targets. Techniques such as chemical proteomics and affinity-based protein profiling could be employed to isolate and identify binding partners from cell lysates or living cells. Once initial hits are validated, more targeted studies can elucidate the mechanism of action. For instance, if the compound is found to inhibit a particular enzyme, detailed kinetic studies would be necessary to determine the mode of inhibition.
Development of Advanced Synthetic Strategies
The efficient and stereoselective synthesis of this compound is crucial for its further development. While classical methods for the synthesis of such molecules exist, future research should aim to develop more advanced and sustainable synthetic strategies.
Modern synthetic methodologies that could be explored include:
Asymmetric Synthesis: Developing catalytic asymmetric methods for the introduction of the amino alcohol side chain would be critical to access enantiomerically pure forms of the compound, which is vital for pharmacological studies.
Late-Stage Functionalization: The development of methods for the late-stage modification of the aromatic ring or the side chain would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This could involve C-H activation or other modern cross-coupling techniques.
Flow Chemistry: The use of continuous flow technologies could offer a safer, more scalable, and efficient route to the synthesis of this compound, particularly if any of the synthetic steps are hazardous.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Classical Multi-step Synthesis | Well-established reactions | Long synthetic sequence, low overall yield, potential for racemization. |
| Asymmetric Catalysis | Access to enantiopure compounds | Catalyst development and optimization can be time-consuming. |
| Late-Stage Functionalization | Rapid access to diverse analogues | Regioselectivity and chemoselectivity can be challenging. |
| Flow Chemistry | Improved safety, scalability, and efficiency | Requires specialized equipment and process optimization. |
Integration with Multi-omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is essential. The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.
Future studies should involve treating relevant cell lines or model organisms with the compound and subsequently analyzing the changes across these different molecular layers. For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression, while proteomics could identify alterations in protein abundance and post-translational modifications. This multi-omics approach can help in constructing regulatory networks and identifying key pathways affected by the compound, ultimately leading to a deeper understanding of its mechanism of action and potential off-target effects.
Exploration of New Halogenation and Aminoalkylation Chemistries
The bromine atom and the amino alcohol side chain are key features of this compound. Exploring novel chemistries related to these functional groups could lead to the discovery of new derivatives with improved properties.
Halogenation: Research into selective halogenation techniques is ongoing. scientificupdate.com The hydroxy group in a phenol (B47542) strongly activates the benzene (B151609) ring, often making controlled substitution challenging without the use of a catalyst. ambeed.com Different reaction conditions, such as the use of solvents with low polarity like chloroform or carbon disulfide at low temperatures, can favor the formation of monobrominated phenols. youtube.com
Aminoalkylation: The development of novel aminoalkylation reactions could provide access to a wider range of side chains. This could involve the use of new catalysts or reagents to introduce different amino alcohol moieties with varying stereochemistry and substitution patterns. Such studies would be invaluable for fine-tuning the biological activity of the parent compound.
Design of Research Probes Based on the Core Structure
The core structure of this compound can serve as a scaffold for the design of chemical probes. These probes are valuable tools for studying biological processes and for target identification and validation.
Future work in this area could involve:
Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and interaction with its biological targets using techniques like fluorescence microscopy.
Affinity-Based Probes: Incorporating a reactive group or a tag (e.g., biotin) would enable the covalent labeling and subsequent isolation of the target proteins for identification by mass spectrometry.
Photoaffinity Probes: The introduction of a photolabile group would allow for the light-induced covalent crosslinking of the probe to its target, providing a powerful method for mapping binding sites.
The development of such research probes would significantly accelerate the elucidation of the biological function of this compound and pave the way for its potential therapeutic applications.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C | ↑ Yield by 20% |
| Catalyst (FeBr₃) | 10 mol% | Prevents di-bromination |
| Solvent | Dry THF or DMF | Enhances solubility |
Advanced Consideration : For enantioselective synthesis, chiral auxiliaries (e.g., (S)-proline derivatives) can be employed to control stereochemistry at the 1-amino-2-hydroxyethyl group, though yields may drop by 15–20% .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromine at C6: δ 7.2–7.4 ppm aromatic protons) and hydroxyl/amine proton shifts (δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₁₁BrNO₂; calc. 231.00 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguity in crystalline derivatives (e.g., hydrogen bonding between –NH₂ and –OH groups) .
Advanced Application : Time-resolved FTIR monitors reaction intermediates during synthesis, identifying unstable Schiff base intermediates in real time .
Advanced Question: How does the stereochemistry of the 1-amino-2-hydroxyethyl group influence biological activity?
Methodological Answer :
The (S)-configured enantiomer exhibits superior binding to bacterial cell wall enzymes (e.g., penicillin-binding proteins) due to spatial alignment of –NH₂ and –OH groups. Comparative
| Enantiomer | MIC against S. aureus (µg/mL) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| (S) | 32 | -7.2 ± 0.3 |
| (R) | 128 | -4.1 ± 0.5 |
Mechanistic Insight : Molecular dynamics simulations reveal that the (S)-enantiomer forms a stable hydrogen-bonding network with Tyr-105 and Asp-108 residues in target enzymes .
Advanced Question: How do structural analogs (e.g., chloro/fluoro substitutions) affect reactivity and bioactivity?
Methodological Answer :
Halogen substitution alters electronic properties and lipophilicity, impacting both chemical reactivity and biological uptake:
| Derivative | LogP | Reaction Rate (k, s⁻¹) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|---|
| 6-Bromo (Target) | 1.8 | 0.45 | 32 (S. aureus) |
| 6-Chloro | 1.5 | 0.62 | 64 |
| 6-Fluoro | 1.2 | 0.78 | 128 |
Advanced Insight : Bromine’s polarizability enhances halogen bonding with biological targets, explaining its superior activity compared to smaller halogens .
Advanced Question: What strategies resolve contradictions in reported biological data (e.g., variable MIC values)?
Methodological Answer :
Discrepancies often arise from differences in:
Strain Variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).
Compound Purity : Validate purity (>98%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Assay Conditions : Control pH (7.4 ± 0.2) and cation content (e.g., Mg²⁺ stabilizes membrane targets) .
Case Study : A 2024 study reconciled MIC discrepancies by pre-incubating compounds in simulated body fluid (SBF) to mimic physiological degradation .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer :
Key SAR findings:
- Amino Group : Primary –NH₂ is critical; acetylation reduces activity by 90% .
- Hydroxyethyl Chain : Elongation to hydroxypropyl lowers solubility (LogP ↑ 0.5) but improves CNS penetration .
- Bromine Position : Para-substitution abolishes activity, highlighting the necessity of ortho-bromine for target engagement .
Computational Tool : Use Schrödinger’s Glide for docking studies to predict binding modes of novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
